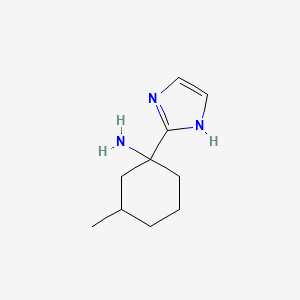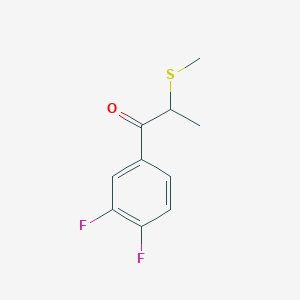![molecular formula C13H17NO3 B13218774 3-[4-(Dimethylamino)phenyl]-2,2-dimethyl-3-oxopropanoic acid](/img/structure/B13218774.png)
3-[4-(Dimethylamino)phenyl]-2,2-dimethyl-3-oxopropanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[4-(Dimethylamino)phenyl]-2,2-dimethyl-3-oxopropanoic acid: is an organic compound that belongs to the class of aromatic ketones This compound is characterized by the presence of a dimethylamino group attached to a phenyl ring, which is further connected to a dimethyl-substituted oxopropanoic acid moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-[4-(Dimethylamino)phenyl]-2,2-dimethyl-3-oxopropanoic acid can be achieved through several synthetic routes. One common method involves the alkylation of methyl isobutyrate silyl enol ether with bis[4-(dimethylamino)phenyl]methanol. This reaction is facilitated by using 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as a solvent and reaction promoter . The reaction proceeds smoothly to produce the desired compound in good yield via a metal and additive-free procedure.
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.
化学反应分析
Types of Reactions: 3-[4-(Dimethylamino)phenyl]-2,2-dimethyl-3-oxopropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
3-[4-(Dimethylamino)phenyl]-2,2-dimethyl-3-oxopropanoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
作用机制
The mechanism of action of 3-[4-(Dimethylamino)phenyl]-2,2-dimethyl-3-oxopropanoic acid involves its interaction with specific molecular targets and pathways. The compound’s dimethylamino group can participate in electron-donating interactions, influencing the reactivity and binding affinity of the compound. The phenyl ring and oxopropanoic acid moiety contribute to the overall stability and solubility of the compound, facilitating its interactions with various biological targets .
相似化合物的比较
4-(Dimethylamino)cinnamic acid: Shares the dimethylamino group and phenyl ring but differs in the presence of a cinnamic acid moiety.
p-Dimethylaminocinnamaldehyde: Contains a similar dimethylamino group and phenyl ring but has an aldehyde functional group instead of a ketone.
Uniqueness: 3-[4-(Dimethylamino)phenyl]-2,2-dimethyl-3-oxopropanoic acid is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. The presence of both the dimethylamino group and the dimethyl-substituted oxopropanoic acid moiety makes it a versatile compound with diverse applications in various fields of research.
属性
分子式 |
C13H17NO3 |
|---|---|
分子量 |
235.28 g/mol |
IUPAC 名称 |
3-[4-(dimethylamino)phenyl]-2,2-dimethyl-3-oxopropanoic acid |
InChI |
InChI=1S/C13H17NO3/c1-13(2,12(16)17)11(15)9-5-7-10(8-6-9)14(3)4/h5-8H,1-4H3,(H,16,17) |
InChI 键 |
BZODNOUBCWTAGO-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C(=O)C1=CC=C(C=C1)N(C)C)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{[1-methyl-4-(trifluoromethyl)-1H-pyrazol-3-yl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B13218697.png)
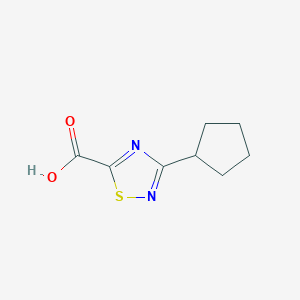

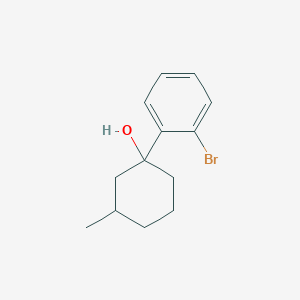

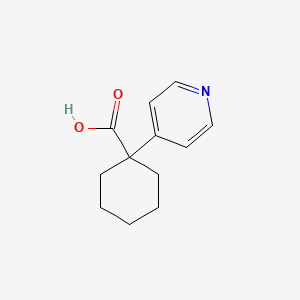
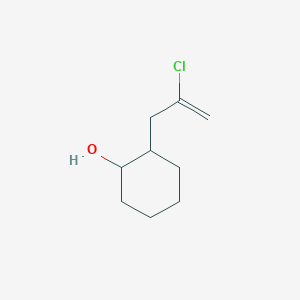
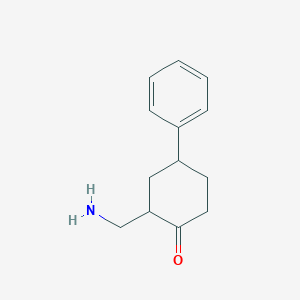
![tert-Butyl N-[6-(iodomethyl)pyridazin-3-yl]carbamate](/img/structure/B13218735.png)

